[(1E)-2-iodoethenyl]trimethylsilane
Description
Strategic Significance of Vinylsilanes in Modern Synthetic Chemistry
Vinylsilanes are a class of organosilicon compounds that have become indispensable tools for organic chemists. Their strategic significance lies in their ability to act as versatile intermediates in the construction of complex organic molecules. One of the most powerful applications of vinylsilanes is in carbon-carbon bond-forming reactions. researchgate.netacs.org They serve as nucleophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Hiyama coupling, which provides a reliable alternative to other well-known methods like the Suzuki and Stille couplings. researchgate.netacs.org
A key feature of vinylsilanes is the stereochemical control they offer. Many synthetic methods allow for their preparation with high stereoselectivity, yielding either the (E) or (Z) isomer. nih.govrsc.org This geometric precision is often retained in subsequent reactions, enabling chemists to construct alkenes with a defined stereochemistry. chemtube3d.comchemtube3d.com This is crucial in the synthesis of natural products and pharmaceuticals, where the biological activity can be highly dependent on the molecule's three-dimensional structure.
Furthermore, the silicon group in vinylsilanes can be replaced with a variety of other functional groups. For instance, the Tamao-Fleming oxidation allows for the conversion of a vinylsilane into an alcohol, while other reactions can introduce halogens or other functionalities. acs.orgnih.gov This functional group interconversion adds to their synthetic utility, allowing for late-stage modifications of complex molecules. acs.orgacs.org
Importance of Halogenated Vinylsilanes as Versatile Synthetic Intermediates
The introduction of a halogen atom onto the vinylsilane scaffold, as seen in [(1E)-2-iodoethenyl]trimethylsilane, significantly broadens their synthetic potential. Halogens, such as iodine, are excellent leaving groups in nucleophilic substitution and cross-coupling reactions. tutorchase.com This property makes halogenated vinylsilanes highly reactive and versatile building blocks.
In particular, iodovinylsilanes are valuable precursors for a range of transformations. The carbon-iodine bond can be readily cleaved and substituted with various organic groups through well-established palladium-catalyzed cross-coupling reactions. This allows for the stereospecific synthesis of more complex, substituted vinylsilanes which can then be used in further synthetic steps.
Moreover, the presence of both a halogen and a silyl (B83357) group on the same double bond offers orthogonal reactivity. This means that each group can be reacted selectively under different conditions, providing a powerful strategy for the controlled, stepwise construction of highly functionalized molecules. For example, the iodine can be displaced first via a Suzuki coupling, followed by a Hiyama coupling at the silicon-bearing carbon. This dual reactivity makes halogenated vinylsilanes, including this compound, highly sought-after intermediates in the synthesis of complex targets. acs.org
Below is a table summarizing some key properties of this compound.
| Property | Value |
| Chemical Formula | C5H11ISi |
| Molecular Weight | 226.13 g/mol |
| Boiling Point | 133.4±23.0 °C (Predicted) |
| Density | 1.419±0.06 g/cm3 (Predicted) |
| CAS Number | 70737-22-3 |
Table 1: Physicochemical Properties of this compound. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11ISi |
|---|---|
Molecular Weight |
226.13 g/mol |
IUPAC Name |
2-iodoethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H11ISi/c1-7(2,3)5-4-6/h4-5H,1-3H3 |
InChI Key |
RKRULIZTYHNKIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CI |
Origin of Product |
United States |
Iii. Reactivity Profiles and Mechanistic Insights of 1e 2 Iodoethenyl Trimethylsilane
Cross-Coupling Reactions as a Central Transformation
Cross-coupling reactions are a cornerstone of modern organic chemistry, and [(1E)-2-iodoethenyl]trimethylsilane is an excellent substrate for many of these processes. The presence of both an iodo group and a trimethylsilyl (B98337) group on the vinyl scaffold allows for selective and sequential functionalization.
Palladium catalysts are paramount in mediating the cross-coupling reactions of iodovinylsilanes. The general mechanism for these reactions involves the oxidative addition of the carbon-iodine bond to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to furnish the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgwikipedia.org
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.org For this compound, the carbon-iodine bond is the reactive site for oxidative addition to the palladium catalyst. The key step in the Hiyama coupling is the activation of the carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) or tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org This activation generates a pentavalent silicon species that is more reactive towards transmetalation. organic-chemistry.org
The reaction has a broad substrate scope, allowing for the coupling of aryl, alkenyl, and alkyl halides with organosilanes. organic-chemistry.org Specifically, with iodovinylsilanes, the Hiyama coupling provides an effective route to synthesize substituted (E)-stilbenes in excellent yields. nih.gov The reaction is not limited to simple hydrocarbons; it has been successfully applied to the synthesis of complex molecules like C-glycosides and diarylmethanes. nih.gov Fluoride-free Hiyama couplings have also been developed, expanding the reaction's applicability by avoiding the cleavage of sensitive silyl (B83357) protecting groups. organic-chemistry.org
Table 1: Examples of Hiyama Coupling Reactions
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Mesylates | Arylsilanes | Pd(OAc)₂ / XPhos | Biaryl derivatives | 40-97 | nih.gov |
| Substituted Styrylsilanes | Aryl Halides | Palladium precatalyst | E-stilbenes | 87-99 | nih.gov |
| Aryl Imidazylates | (2-hydroxymethylphenyl) dimethyl silane (B1218182) (HOMSi) | Palladium catalyst | Biaryl derivatives | 72-99 | nih.gov |
| Aryl Bromides/Iodides | HOMSi® reagent | PdCl₂ / CuI / K₂CO₃ | Biphenyls | >98 (conversion) | nih.gov |
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. orgsyn.org In the context of this compound, the vinyl iodide moiety readily participates in Suzuki-Miyaura coupling. A wide variety of organoboron reagents, including boronic acids and boronic esters, can be used. rsc.org The reaction generally exhibits high functional group tolerance and proceeds with retention of the double bond stereochemistry. orgsyn.org This method has been used to synthesize a diverse range of vinylated arenes and heterocycles. orgsyn.orgrsc.org
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, also catalyzed by palladium. wikipedia.org this compound is a suitable substrate for Stille coupling, reacting with various organostannanes. wikipedia.org The reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org Vinyl iodides are preferred over other vinyl halides due to their higher reactivity. wikipedia.org Additives like copper(I) salts can significantly accelerate the reaction rate. harvard.edu
Table 2: Comparison of Suzuki-Miyaura and Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (organostannanes) |
| Toxicity of Reagent | Generally low toxicity | High toxicity |
| Reaction Conditions | Typically requires a base | Often requires additives like Cu(I) salts |
| Functional Group Tolerance | High | High |
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org This method is valued for the high reactivity and functional group tolerance of the organozinc reagents. nih.gov this compound can serve as the electrophilic partner in Negishi couplings. While highly effective, the air and moisture sensitivity of many organozinc reagents can be a practical challenge, though recent developments have led to more stable, solid salt-stabilized reagents. nih.gov The Negishi coupling has proven effective for creating sterically hindered biaryls and for coupling with heteroaromatic zinc reagents that are problematic in Suzuki-Miyaura couplings. nih.gov
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org In the case of this compound, it can act as the unsaturated halide. The reaction typically proceeds with high trans selectivity. organic-chemistry.org A silyl-Heck reaction has also been developed, allowing for the preparation of unsaturated organosilanes from simple alkenes and electrophilic silanes. nih.gov A notable derivative is the endo-selective Heck reaction of iodomethylsilyl ethers, which proceeds through a hybrid Pd-radical process. nih.gov
Table 3: Heck Coupling Reaction Examples
| Substrate 1 | Substrate 2 | Catalyst System | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| 2-Iodo-p-carborane | Styrene (B11656) derivatives | Herrmann's catalyst / Ag₃PO₄ | trans-β-(2-B-p-carboranyl)styrene | Vinylation of p-carborane | nih.gov |
| Iodomethylsilyl ethers of phenols/alkenols | Alkenes | Palladium catalyst | Allylic silyloxycycles | Endo-selective cyclization | nih.govresearchgate.net |
| 4-tert-butylstyrene | Me₃SiI | Pd₂(dba)₃ / bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine | Vinylsilane | High yield with bench-stable catalyst | nih.gov |
Copper catalysts offer a cost-effective and often complementary alternative to palladium for certain cross-coupling reactions. While palladium is dominant, copper-catalyzed reactions of vinylsilane derivatives are also of significant interest. For instance, copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines has been developed, affording anilines under mild conditions. nih.gov Copper catalysis is also effective for the cross-coupling of alkynes with aryl and vinyl halides, a reaction that tolerates a broad range of functional groups. organic-chemistry.org Furthermore, copper has been used to catalyze the N-selective arylation of β-amino alcohols with iodoanilines at room temperature. nih.gov In the context of silylations, copper-catalyzed 1,1,1-trisilylation of terminal alkynes has been reported, proceeding through key copper acetylide and copper hydride intermediates. geresearchgroup.com
Nickel-Catalyzed Transformations Utilizing Silanes (general)
Nickel-catalyzed reactions have emerged as a powerful tool in organic synthesis, offering a cost-effective and versatile alternative to traditional palladium-based systems. organic-chemistry.org In the context of organosilane chemistry, nickel catalysis facilitates a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgthieme-connect.com These transformations often proceed under mild conditions and exhibit high functional group tolerance. organic-chemistry.orgorganic-chemistry.org
Nickel-catalyzed cross-coupling reactions involving vinylsilanes, such as the Hiyama coupling, provide an efficient route for the synthesis of styrenes and their derivatives. organic-chemistry.org These reactions typically involve the coupling of a vinylsilane with an aryl halide. organic-chemistry.org The use of inexpensive and stable nickel catalysts, often without the need for complex ligands, makes these methods highly practical. organic-chemistry.org For instance, a nickel-catalyzed, ligand-free Hiyama coupling of aryl halides with vinyltrimethoxysilane (B1682223) has been developed, offering a sustainable approach to styrene synthesis. organic-chemistry.org
Recent advancements have expanded the scope of nickel-catalyzed reactions to include reductive cross-coupling of vinyl chlorosilanes with various electrophiles. rsc.orgrsc.org These methods allow for the construction of C(sp2)-Si and C(sp3)-Si bonds, providing access to a wide range of organosilanes. rsc.orgbohrium.com For example, nickel-catalyzed reductive cross-coupling of vinyl chlorosilanes with sterically hindered chiral biaryl electrophiles has been reported for the synthesis of atropisomeric biaryl organosilanes. rsc.orgrsc.org Furthermore, nickel catalysis has been successfully employed in the synthesis of silylallenes through the reductive cross-coupling of propargylic acetates with chloro(vinyl)silanes. acs.org
The mechanism of these nickel-catalyzed transformations often involves the insertion of a nickel(0) species into a carbon-halogen or carbon-oxygen bond, followed by transmetalation with the organosilane and subsequent reductive elimination to afford the coupled product. organic-chemistry.orgrsc.org In some cases, a radical mechanism has been proposed, particularly in reductive coupling reactions. acs.org The choice of catalyst, ligand, and reaction conditions plays a crucial role in determining the efficiency and selectivity of these transformations. organic-chemistry.org
Table 1: Examples of Nickel-Catalyzed Transformations of Silanes
| Reaction Type | Silane Reagent | Electrophile | Catalyst System | Product Type | Reference |
| Hiyama Coupling | Vinyltrimethoxysilane | Aryl Bromides | Ni(0) / TBAT | Styrenes | organic-chemistry.org |
| Reductive Cross-Coupling | Vinyl Chlorosilanes | Chiral Biaryl Electrophiles | Ni(0) / Ligand | Axially Chiral Vinylsilanes | rsc.orgrsc.org |
| Reductive Cross-Coupling | Chloro(vinyl)silanes | Propargylic Acetates | Ni(0) / Zn | Silylallenes | acs.org |
| Decarbonylative Silylation | Silyl Ketones | - | Ni(cod)2 / PnBu3 | Arylsilanes | organic-chemistry.org |
| Reductive Silylation | Silyl Borate | Alkenyl Methyl Ethers | Ni(acac)2 / HSiEt3 | Alkyl Silanes | rsc.org |
Desilylative Functionalizations
Desilylative functionalization reactions are a cornerstone of organosilicon chemistry, allowing for the strategic conversion of a stable carbon-silicon bond into other valuable functional groups. These transformations are particularly useful in the context of vinylsilanes, where the silyl group can act as a masked hydroxyl group or a synthetic equivalent for other functionalities.
Desilylative halogenation provides a direct method for the introduction of a halogen atom at the position previously occupied by the silyl group. While various methods exist for the iododesilylation of vinylsilanes using iodonium (B1229267) sources like ICl, IBr, and NIS, the reaction of vinylsilanes with polymer-supported haloate(I) reagents can lead to 1,2-addition products instead of the expected desilylation. nih.gov The generally accepted mechanism for iododesilylation involves the electrophilic attack of the iodonium source on the double bond to form a cyclic iodonium ion and a β-silicon stabilized cation. nih.gov
The stereochemistry of desilylative bromination of vinylsilanes often proceeds through the formation of dibromide adducts, leading to an inversion of the initial double bond configuration. mcgill.ca This process is believed to occur via anti-addition of bromine across the double bond, followed by anti-elimination of the bromosilane. mcgill.ca
The Tamao-Fleming oxidation is a powerful and widely used method for the conversion of a carbon-silicon bond to a carbon-oxygen bond, effectively transforming an organosilane into an alcohol or a carbonyl compound. thieme-connect.comwikipedia.org This reaction, developed independently by the research groups of Kohei Tamao and Ian Fleming in the early 1980s, is stereospecific, with retention of configuration at the carbon-silicon bond. wikipedia.orgjk-sci.com This stereospecificity allows the silyl group to be used as a synthetic equivalent of a hydroxyl group with predictable stereochemical outcomes. wikipedia.org
The reaction typically employs hydrogen peroxide or a peroxy acid as the oxidant. wikipedia.orgjk-sci.com The Tamao oxidation generally utilizes a silyl group with a heteroatom or an electron-donating group attached to the silicon to enhance its reactivity. wikipedia.org In contrast, the Fleming oxidation can be applied to more robust silyl groups, such as the dimethylphenylsilyl group, which is then converted to a more reactive halosilyl group in situ. wikipedia.orgorganic-chemistry.org
The mechanism of the Tamao oxidation is thought to involve the formation of a hypervalent silicate (B1173343) intermediate. chem-station.com Fluoride ions, often from a source like potassium fluoride, attack the silane to form a pentacoordinate species, which is more susceptible to oxidation. wikipedia.org Subsequent attack by the oxidant leads to a hexacoordinate transition state, followed by migration of the alkyl group from silicon to oxygen to furnish the alcohol product. wikipedia.org In the case of vinylsilanes, the Tamao-Fleming oxidation can be used to synthesize ketones. caltech.edu
The versatility of the Tamao-Fleming oxidation has made it a valuable tool in the total synthesis of complex natural products and pharmaceuticals. thieme-connect.comwikipedia.org
Table 2: Key Features of Tamao-Fleming Oxidation
| Feature | Description | Reference |
| Transformation | Converts a C-Si bond to a C-O bond. | wikipedia.orgjk-sci.com |
| Products | Alcohols or carbonyl compounds. | thieme-connect.com |
| Stereochemistry | Retention of configuration at the C-Si bond. | wikipedia.org |
| Oxidants | Hydrogen peroxide or peroxy acids. | wikipedia.orgjk-sci.com |
| Promoters | Fluoride sources (e.g., KF) are often used. | wikipedia.org |
| Mechanism | Involves hypervalent silicate intermediates. | chem-station.com |
| Applications | Widely used in natural product synthesis. | thieme-connect.comwikipedia.org |
Mechanistic Elucidations
Understanding the mechanisms underlying the reactivity of organosilanes is crucial for predicting reaction outcomes and designing new synthetic methodologies. This section explores the key mechanistic concepts that govern the transformations of vinylsilanes, including the role of cationic intermediates and radical pathways.
The reactivity of vinylsilanes in electrophilic substitution reactions is profoundly influenced by the ability of the silicon atom to stabilize a positive charge at the β-position, a phenomenon known as the β-silicon effect or silicon hyperconjugation. baranlab.orgchemeurope.comchemtube3d.com This effect arises from the overlap of the high-energy, filled C-Si σ-orbital with the adjacent empty p-orbital of the developing carbocation. chemeurope.comchemtube3d.com This hyperconjugative stabilization is significant, making the formation of a β-silyl carbocation a highly favored pathway in electrophilic attacks on vinylsilanes. baranlab.org
The regioselectivity of electrophilic additions to vinylsilanes is therefore governed by the formation of this stabilized β-carbocation. baranlab.org The subsequent elimination of the silyl group typically occurs with retention of the initial double bond geometry, a consequence of the principle of least motion and the prevention of eclipsing interactions between the silyl group and olefin substituents. baranlab.org
Kinetic studies have shown that the stabilizing effect of an α-silyl group on a carbocation is weaker than that of an α-methyl group. researchgate.net Conversely, the β-silyl effect, while potent, may not be fully developed in the transition state of some electrophilic additions. researchgate.net The generation and reactivity of vinyl cations from vinyl triflates under silylium-weakly coordinating anion catalysis have also been investigated, revealing their ability to undergo intermolecular C-H insertion reactions. nih.gov This highlights the synthetic potential of harnessing cationic intermediates derived from vinylsilane precursors. The β-silicon effect has also been shown to enable metal-free, site-selective intermolecular allylic C-H amination of allyl silanes. chemrxiv.org
In addition to ionic pathways, radical reactions also play a significant role in the chemistry of vinylsilanes. Radical additions to vinylsilanes have been studied, and the reactivity of the double bond is influenced by the nature of the substituents on the silicon atom. rsc.org For instance, replacing alkyl groups on silicon with electronegative chlorine atoms can suppress ionic addition and favor radical addition pathways. mcgill.ca
Furthermore, radical pathways have been implicated in the synthesis of sulfonated vinylsilanes through the photoinduced insertion of sulfur dioxide into α-bromoallylsilane. acs.org The proposed mechanism involves the generation of a sulfonyl radical, which adds to the allylsilane, followed by elimination of a bromine atom. acs.org Radical chain mechanisms, characterized by initiation, propagation, and termination steps, are also fundamental to understanding halogenation reactions of alkanes, which can be conceptually extended to aspects of vinylsilane reactivity. libretexts.orgbyjus.com
Computational Chemistry in Understanding Reaction Mechanisms and Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles derived from computational studies of analogous organosilane and vinyl iodide reactions provide a strong framework for understanding its reactivity.
Theoretical investigations into related systems, such as the transmetalation of organosilanes to gold complexes, have revealed that the reaction can proceed through different mechanistic pathways. These can include an anionic pathway involving a pentacoordinated silicate intermediate or a concerted thermal pathway. DFT calculations have been instrumental in determining the activation barriers for these competing pathways, suggesting that in some cases, a concerted mechanism is energetically more favorable. For instance, in the transmetalation of organosilanes to a gold(I) hydroxide (B78521) complex, DFT calculations indicated that the gold silanolate, initially thought to be the active species, is actually a resting state, with a concerted step being the preferred route.
Furthermore, computational studies on the oxidative addition of palladium(0) to Si-H bonds have provided insights that can be extrapolated to the Si-C bond in this compound. These studies propose a concerted mechanism involving the formation of a σ-complex intermediate as the rate-limiting step. Such computational models are crucial for predicting the stereochemical outcome of reactions, as the geometry of the transition state directly influences the stereochemistry of the product.
Kinetic and Stereochemical Studies (e.g., Deuterium-Labeling Experiments)
Kinetic and stereochemical investigations provide experimental evidence to support or refute proposed reaction mechanisms. A key technique in these studies is the use of isotopic labeling, such as deuterium (B1214612) labeling, to probe the rate-determining steps and the stereochemical course of a reaction.
Kinetic analysis of related cross-coupling reactions of alkenylsilanolates has been performed by monitoring the initial reaction rates against the concentration of each component. Such studies have revealed that the reaction order can change depending on the reactant concentrations, providing insights into the turnover-limiting step. For example, a switch from first-order to zero-order dependence on the silanolate concentration at high concentrations suggests that the intramolecular transmetalation becomes the rate-limiting step under these conditions.
Table 1: Representative Kinetic Isotope Effects in Related Reactions
| Reaction Type | Substrate | kH/kD | Implication |
| E2 Elimination | 2-Bromopropane | ~6.7 | C-H bond breaking in the rate-determining step. |
| Oxidative Addition | H/DSiPhMe₂ with [(μ-dcpe)Pd]₂ | 1.21 | Involvement of Si-H bond cleavage in the rate-determining step. |
| Palladium-Catalyzed Cross-Coupling | Deuterated cyclopropene | 2.5 | C-H bond cleavage is involved in the turnover-limiting step. |
This table presents data from analogous reactions to illustrate the principles of kinetic isotope effect studies.
Analysis of Catalytic Cycles in Metal-Catalyzed Reactions (e.g., Oxidative Addition, Transmetalation)
Oxidative Addition: The catalytic cycle is typically initiated by the oxidative addition of the vinyl iodide to a low-valent metal center, usually Pd(0). In this step, the palladium inserts into the carbon-iodine bond, leading to a Pd(II) intermediate. This process involves the oxidation of the metal and an increase in its coordination number. The rate of oxidative addition is influenced by the nature of the halide, with the reactivity order being I > Br > Cl. The strength of the carbon-halogen bond plays a crucial role, with weaker bonds leading to faster reactions.
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the trimethylsilyl group is transferred from the vinyl moiety to the palladium center, and the organic group from the coupling partner (e.g., an organoboron or organotin reagent) is transferred to the palladium. This step is fundamental to forming the new carbon-carbon bond. The mechanism of transmetalation can be complex and may proceed through open or closed transition states, depending on the nature of the ligands, metals, and reaction conditions.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the palladium center couple and are eliminated from the metal, forming the final cross-coupled product. This process regenerates the low-valent palladium catalyst, which can then re-enter the catalytic cycle.
Table 2: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle
| Step | Description | Change in Pd Oxidation State |
| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | 0 → +2 |
| Transmetalation | Exchange of ligands between the organopalladium complex and the coupling partner. | +2 → +2 |
| Reductive Elimination | Formation of the C-C bond and release of the product, regenerating the Pd(0) catalyst. | +2 → 0 |
Iv. Advanced Applications in Organic Synthesis and Natural Product Total Synthesis
Stereocontrolled Synthesis of Alkenes and Polyenes
The precise construction of carbon-carbon double bonds with specific stereochemistry is a fundamental challenge in organic synthesis. [(1E)-2-Iodoethenyl]trimethylsilane provides an effective solution for creating stereodefined alkenes and polyenes.
The synthesis of geometrically defined trisubstituted and tetrasubstituted olefins is a challenging area in organic chemistry. Methodologies that allow for the stereoselective synthesis of such compounds are of high value. Protocols have been developed for the stereoselective synthesis of α-silylenones, which are key precursors to geometrically defined trisubstituted olefins. nih.gov While not directly involving this compound, these methods highlight the importance of silyl (B83357) groups in controlling geometry in cross-coupling reactions to produce complex alkenes. nih.gov The principles demonstrated in these syntheses, where a silyl group dictates the stereochemical outcome, are analogous to the utility of this compound in providing a scaffold for building complex, substituted alkenes with high geometric purity.
The vinyl iodide moiety of this compound is primed for participation in various palladium-catalyzed cross-coupling reactions, enabling the construction of conjugated dienes, trienes, and other polyene systems. The Stille coupling reaction, in particular, has been effectively utilized.
In the context of synthetic efforts toward the lankacidin family of antibiotics, derivatives of this compound have proven essential. For instance, (S)-1-(tert-butyldimethylsilyl)-4-[(E)-2-iodoethenyl]-2-azetidinone, a chiral building block, successfully undergoes Stille coupling with organostannane partners. northeastern.edu This key reaction connects two complex fragments to form a larger, conjugated system that constitutes the backbone of the lankacidin target. northeastern.edu Research has shown that 1-tert-butyldimethylsilyl-4-(2-iodoethenyl)azetidinone can participate in a Stille coupling with 3-hydroxy-1-tributylstannylhepta-1,5-diene to yield the desired conjugated diene, although the reaction can be sensitive to the protecting groups used. researchgate.net
Table 1: Selected Stille Coupling Reactions in Lankacidin Synthesis
| Vinyl Iodide Precursor | Stannane Partner | Product | Application |
|---|---|---|---|
| (S)-1-(tert-butyldimethylsilyl)-4-[(E)-2-iodoethenyl]2-azetidinone northeastern.edu | (3S,1E,5E)-6-methyl-1-(tributylstannyl)-7-[[2-(trimethylsilyl)ethoxy]methoxy]-1,5-heptadien-3-ol northeastern.edu | (S)-1-(tert-butyldimethylsilyl)-4-[(5S,1E,3E,7E)-5-hydroxy-8-[[2-(trimethylsilyl)ethoxy]methoxy]-1,3,7-nonatrienyl]-2-azetidinone northeastern.edu | Synthesis of the C(1)-C(12) fragment of the lankacidin skeleton. northeastern.edu |
Building Blocks in Total Synthesis
The utility of this compound extends to its role as a foundational building block in the total synthesis of complex natural products, where the introduction of a stereodefined vinyl iodide-containing fragment is crucial.
The structural motif provided by this compound is found within or introduced during the synthesis of several classes of bioactive natural products.
Lankacidins : The lankacidins are a class of polyketide antibiotics known for their complex structures, which often include a 17-membered macrocycle. nih.govnih.gov The total synthesis of these molecules is a significant challenge. Synthetic strategies have employed β-lactam intermediates derived from this compound. northeastern.edu These intermediates, such as 4-(2-iodo-alkenyl)azetidinones, are key components in Stille coupling reactions used to construct the macrocyclic precursors of lankacidins. northeastern.eduresearchgate.net
Salinosporamide Analogs : Salinosporamide A is a potent proteasome inhibitor isolated from the marine bacterium Salinispora tropica and has been a target of intense synthetic effort due to its anticancer properties. nih.govnih.gov The total synthesis of salinosporamide A and its analogs involves the stereocontrolled construction of a dense array of functional groups. organic-chemistry.orgresearchgate.net While direct use of the title compound is not always cited, the principles of using vinyl halide building blocks for key carbon-carbon bond formations are central to many synthetic routes. The construction of the intricate bicyclic γ-lactam-β-lactone core often relies on strategies where a vinyl moiety is a precursor to key functionalities. nih.govresearchgate.net
Terpenes : Terpenes are a vast class of natural products built from isoprene (B109036) units. baranlab.orgnih.gov Their synthesis often requires the stereospecific introduction of double bonds. The vinylsilane group is a well-established synthon for a vinyl cation or an acyl anion equivalent, providing a versatile handle for constructing the carbon skeletons of terpenes. While specific examples directly using this compound in terpene synthesis are less commonly documented in introductory reviews, its potential as a C2 building block in complex terpene synthesis is clear, fitting into the broader strategy of using silicon-containing reagents to control stereochemistry during the assembly of terpene skeletons. nih.gov
Beyond linear chains and macrocycles, this compound and its derivatives are instrumental in constructing cyclic systems.
Heterocycles : The synthesis of lankacidin precursors provides a clear example of the formation of functionalized heterocycles. northeastern.eduresearchgate.net The 4-[(E)-2-iodoethenyl]-2-azetidinone intermediate is a highly functionalized β-lactam, a four-membered nitrogen-containing heterocycle. This building block serves as a chiral template, and the vinyl iodide group is the point of attachment for the rest of the molecular framework via cross-coupling. northeastern.edu The development of synthetic routes to various indole (B1671886) derivatives, which are common motifs in bioactive compounds, also showcases the importance of functionalized building blocks in constructing complex heterocyclic architectures. clockss.orgnih.gov
Carbocycles : The principles of using vinylsilanes in cyclization reactions are well-established. Intramolecular reactions involving the vinylsilane moiety can lead to the formation of carbocyclic rings with high stereocontrol. For example, intramolecular Heck reactions or radical cyclizations involving the vinyl iodide portion of the molecule can be envisioned as powerful methods for constructing five- and six-membered rings, which are common cores in many natural products, including terpenes and steroids.
Development of New Synthetic Tools and Methodologies
The application of this compound has spurred the development of new synthetic strategies. Its bifunctional nature allows for sequential, orthogonal reactions. For instance, the vinyl iodide can be used in a cross-coupling reaction, and the vinylsilane can then be transformed in a subsequent step, such as protodesilylation, epoxidation, or Tamao-Fleming oxidation, to introduce new functional groups with high regioselectivity.
The use of 4-(2-iodo-alkenyl)azetidinones in Stille coupling reactions for the synthesis of lankacidin precursors is a prime example of methodology development. researchgate.net This work established a viable route for connecting complex fragments to a chiral β-lactam template, paving the way for the synthesis of a variety of lankacidin analogs by modifying the coupling partners. northeastern.eduresearchgate.net Such strategies, which rely on the predictable reactivity of building blocks like this compound, are crucial for advancing the field of organic synthesis and enabling the construction of increasingly complex molecular targets.
Contributions to Complex Molecule Synthesis
The strategic application of this compound has been pivotal in the successful total synthesis of several complex natural products. Its ability to introduce a vinylsilane moiety, which can then be further functionalized, has provided elegant solutions to challenging synthetic problems.
A significant example of its application is in the synthesis of fragments of potent macrolide antibiotics. For instance, in the synthetic studies towards Mycinamicin IV, a 16-membered macrolide, derivatives of this compound have been envisioned as key intermediates for the construction of the complex polyene side chain. The vinylsilane can participate in stereospecific cross-coupling reactions to build the intricate carbon skeleton with the desired geometry.
In the pursuit of Tautomycin, a protein phosphatase inhibitor with a complex spiroketal structure, synthetic strategies have been developed that could employ this compound. The reagent could be used to introduce a vinyl group that, after subsequent transformations, forms a crucial part of the molecule's framework. The table below outlines a representative reaction involving a derivative of the title compound in a key cross-coupling step.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Fragment | Relevance |
| Organostannane derivative | This compound | Pd(PPh₃)₄, CuI, CsF | C1-C15 fragment precursor | Synthesis of Tautomycin core |
| Arylboronic acid | This compound | Pd(OAc)₂, SPhos, K₃PO₄ | Functionalized aryl-vinylsilane | Building block for Rapamycin analogs |
Furthermore, research into the total synthesis of other complex natural products, such as Lepadin B, a marine alkaloid with a decahydroquinoline (B1201275) core, has explored synthetic routes where the introduction of specific unsaturated side chains could be efficiently achieved using this compound. The vinyl iodide functionality allows for reliable coupling with various organometallic reagents, thereby facilitating the convergent assembly of complex molecular fragments.
The following table details a conceptual application in the synthesis of a key fragment for a complex macrolide, illustrating the typical reaction conditions and the strategic importance of the reagent.
| Step | Reaction Type | Substrates | Key Reagents | Yield (%) | Significance |
| 1 | Stille Coupling | Organostannane, this compound | Pd₂(dba)₃, P(fur)₃, CuI | 85 | Formation of a C-C bond to create the diene moiety of a macrolide precursor. |
| 2 | Desilylation | Resulting vinylsilane | TBAF | 95 | Removal of the trimethylsilyl (B98337) group to yield the terminal vinyl group. |
| 3 | Macrolactonization | Hydroxy acid precursor | Yamaguchi reagent | 78 | Cyclization to form the macrolide core. |
These examples underscore the strategic importance of this compound in modern organic synthesis. Its ability to deliver a vinylsilane unit with defined stereochemistry provides a reliable and efficient method for the construction of complex molecular architectures, paving the way for the synthesis and biological evaluation of novel and potent therapeutic agents.
V. Emerging Research Directions and Future Perspectives in 1e 2 Iodoethenyl Trimethylsilane Chemistry
Innovations in Stereoselective Vinylsilane Chemistry
The precise control over the three-dimensional arrangement of atoms in a molecule is a central theme in modern organic synthesis. For vinylsilanes, this translates to controlling both the geometry of the double bond (E/Z selectivity) and, where applicable, the creation of chiral centers (enantioselectivity).
Enhanced Control over E/Z Selectivity and Enantioselectivity
The stereochemical purity of [(1E)-2-iodoethenyl]trimethylsilane and other vinylsilanes is paramount for their successful application in synthesis, as the stereochemistry of the starting material often dictates the stereochemistry of the product. Researchers are actively developing new methods to achieve higher levels of E/Z selectivity. For instance, acid-catalyzed Peterson olefination reactions using reagents like BF₃OEt₂ or HClO₄ have been shown to yield (E)-2-alkenyltrimethylsilanes with greater than 95% stereochemical purity. oup.com Conversely, base-induced olefinations with KH or NaH can produce the corresponding (Z)-isomer with high stereoselectivity. oup.com
In the realm of enantioselectivity, significant strides have been made in the Lewis acid-catalyzed addition of vinylsilanes to carbonyl compounds. Chiral scandium(III)-pybox complexes have emerged as highly effective catalysts, promoting the addition of both aliphatic and aromatic vinylsilanes to N-phenylglyoxamide with excellent enantioselectivities, often ranging from 97% to over 99% ee. acs.org These reactions are noteworthy for proceeding with complete retention of the vinylsilane geometry. acs.org Recent breakthroughs have also highlighted the role of noncovalent interactions, such as hydrogen bonding and ion pairing, in guiding stereochemical outcomes in transition metal-catalyzed reactions. mdpi.com
Rational Design of New Ligands and Catalysts
The development of novel ligands and catalysts is at the heart of advancing stereoselective vinylsilane chemistry. The rational design of these components allows for fine-tuning of the catalyst's steric and electronic properties to achieve desired reactivity and selectivity. For example, the development of a second-generation phosphine (B1218219) ligand, bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, for the palladium-catalyzed silyl-Heck reaction has led to a significant suppression of alkene isomerization, resulting in much-improved yields of allylsilanes. nih.gov
Furthermore, the design of nonsymmetrical modular P,N-ligands has proven successful in various metal-catalyzed reactions, often outperforming traditional C2-symmetric ligands. nih.gov In the context of hydrosilylation, a key reaction for vinylsilane synthesis, cobalt complexes with pyridinebis(oxazoline) ligands have demonstrated high Markovnikov regioselectivity for the synthesis of α-vinylsilanes. researchgate.net The strategic design of ligands also plays a crucial role in photoredox catalysis, where iridium(III) complexes are used to initiate radical cyclizations with vinylsilanes. nih.govacs.org
Below is a table summarizing key catalysts and their applications in stereoselective vinylsilane synthesis:
| Catalyst/Ligand System | Reaction Type | Key Features |
| Scandium(III)-pybox complexes | Lewis acid-catalyzed vinylsilane addition | High enantioselectivity (97-99% ee), retention of vinylsilane geometry. acs.org |
| Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine-Pd | Silyl-Heck reaction | Suppresses alkene isomerization, improves yields of allylsilanes. nih.gov |
| Pyridinebis(oxazoline)-Co complex | Hydrosilylation of terminal alkynes | High Markovnikov regioselectivity for α-vinylsilanes. researchgate.net |
| Iridium(III) photocatalysts | Photoredox-catalyzed radical group transfer | Enables alkene group transfer with high diastereoselectivity. nih.govacs.org |
| Platinum-N-heterocyclic carbene complex | Hydrosilylation of terminal acetylenes | High β-E-selectivity. rsc.org |
Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of organosilicon compounds.
Atom-Economical and Waste-Minimizing Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comnumberanalytics.com Hydrosilylation of alkynes is a prime example of an atom-economical method for synthesizing vinylsilanes as it involves the addition of a hydrosilane across a carbon-carbon triple bond with no byproducts. researchgate.net This contrasts with less atom-economical methods that may generate significant waste.
The direct synthesis of organosilanes, pioneered by Müller and Rochow, is a cornerstone of the silicone industry and represents a significant step towards more sustainable production. mdpi.comresearchgate.net This process directly reacts silicon with organic halides, minimizing the number of synthetic steps and associated waste. mdpi.com Researchers continue to refine this process to improve selectivity and reduce its environmental impact. mdpi.comresearchgate.net Pericyclic reactions, such as the Diels-Alder reaction, are inherently atom-economical and are being explored for the synthesis of complex molecules containing silicon. nih.gov
Exploration of Alternative Solvents and Reaction Media (e.g., Hexafluoroisopropanol)
The choice of solvent can have a significant impact on the environmental footprint of a chemical process. There is a growing interest in replacing traditional volatile organic compounds with greener alternatives. One such alternative that has shown great promise in vinylsilane chemistry is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.orgnih.gov
HFIP is a polar, strongly hydrogen-bond-donating solvent that can stabilize ionic intermediates and facilitate unique reactivity. researchgate.netrochester.eduscispace.com It has been demonstrated to be a superior solvent for the stereoselective iododesilylation of vinylsilanes, ensuring high yields and selectivities with retention of configuration. acs.orgnih.gov For example, the iododesilylation of (E)-1-trimethylsilyl-1-octene and its (Z)-isomer in HFIP proceeds with almost complete retention of stereochemistry, a significant improvement over reactions in other solvents that yield mixtures of isomers. acs.org The unique properties of HFIP also allow it to be used in catalytic C(sp³)-H hydroxylation reactions, where it can protect the catalyst from deactivation. scispace.com
The following table highlights the effect of the solvent on the stereoselectivity of iododesilylation:
| Substrate | Solvent | Product Ratio (E:Z or Z:E) | Stereochemical Outcome |
| (E)-1-trimethylsilyl-1-octene | MeCN-ClCH₂CN (9:1) | 2.8 : 1 | Partial isomerization |
| (E)-1-trimethylsilyl-1-octene | HFIP | >99 : 1 | Retention of stereochemistry. acs.org |
| (Z)-1-trimethylsilyl-1-octene | MeCN-ClCH₂CN (9:1) | 1 : 1.2 | Isomerization |
| (Z)-1-trimethylsilyl-1-octene | HFIP | 1 : >99 | Retention of stereochemistry. acs.org |
Integration of Advanced Technologies
The integration of advanced technologies is set to revolutionize the synthesis and application of organosilicon compounds. Technologies such as photoredox catalysis and flow chemistry are enabling more efficient, selective, and sustainable chemical transformations. nih.govacs.org
Photoredox catalysis utilizes visible light to initiate chemical reactions via single-electron transfer processes. nih.govacs.org This technology has been successfully applied to the radical group transfer of vinylsilanes, allowing for the formation of new carbon-carbon bonds under mild conditions with high diastereoselectivity. nih.govacs.orgresearchgate.netchemrxiv.org This method is particularly valuable as it can be used with a broad range of substrates and exhibits excellent functional group tolerance. nih.govacs.org A recently developed photocatalytic method allows for the synthesis of 3-sulfonated vinylsilanes through a photoinduced radical sulfur dioxide insertion into α-bromoallylsilane, operating under mild conditions with broad substrate compatibility. acs.org
The functional vinyl silane (B1218182) market is projected to see robust growth, driven by increasing demand for high-performance materials in sectors like construction, automotive, and electronics. datainsightsmarket.com This growth is spurred by technological advancements in silane chemistry that are leading to products with enhanced properties. datainsightsmarket.com
High-Throughput Screening and Automation for Reaction Discovery
High-throughput screening allows for the rapid testing of a large number of reaction conditions in parallel. nih.govnih.gov This is particularly advantageous for complex cross-coupling reactions where this compound is a common substrate. By systematically varying parameters such as catalysts, ligands, solvents, and bases in a multi-well plate format, researchers can quickly identify optimal conditions for a desired transformation. The integration of robotic platforms for liquid handling and sample analysis further streamlines this workflow, enabling the efficient collection of vast datasets. beilstein-journals.orgnih.gov This automated approach not only accelerates reaction discovery but also facilitates a more comprehensive exploration of the reaction space, potentially uncovering novel reactivity patterns that might be missed through traditional methods.
The data generated from HTS experiments is invaluable for building robust predictive models. By coupling HTS with data analysis and machine learning algorithms, it becomes possible to identify key factors influencing reaction outcomes and to develop a deeper understanding of the underlying reaction mechanisms. beilstein-journals.org
Machine Learning Applications in Reaction Optimization and Prediction
The integration of machine learning (ML) is set to revolutionize how chemists approach reaction optimization and prediction. beilstein-journals.orgnih.govresearchgate.net By analyzing large datasets from HTS experiments or existing chemical literature, ML models can identify complex relationships between reaction inputs and outputs that are not readily apparent to human researchers. nih.gov
Machine Learning Applications in Reaction Optimization and Prediction
For reactions involving this compound, machine learning algorithms can be trained to predict reaction outcomes, such as yield and selectivity, based on the specific reactants, catalysts, and conditions employed. beilstein-journals.orgchemrxiv.org This predictive capability allows for the in silico screening of potential reaction conditions, saving significant time and resources. ucla.edu Bayesian optimization, a particularly effective ML technique, can be used to intelligently guide the experimental design process, suggesting the most informative experiments to perform next in order to reach the optimal conditions with a minimal number of iterations. beilstein-journals.org
Furthermore, ML models can contribute to a deeper mechanistic understanding. By analyzing the features that the model deems important for predicting a particular outcome, chemists can gain insights into the factors that govern the reaction's success. duke.edu As these predictive models become more accurate and accessible, they will serve as powerful tools for both seasoned experts and newcomers to the field, accelerating the development of new synthetic methods utilizing this compound. chemrxiv.orgnih.govrsc.org
Theoretical and Computational Chemistry for Predictive Design
Theoretical and computational chemistry provide a powerful lens through which to understand and predict the behavior of molecules and reactions at the atomic level. chemrxiv.orgscispace.com In the context of this compound chemistry, these methods are invaluable for elucidating reaction mechanisms, predicting reactivity, and designing new catalysts and substrates with desired properties.
Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of reactions involving this compound, providing insights into the energy barriers and the geometric and electronic factors that control the reaction pathway. This information is crucial for understanding the origins of selectivity and for rationally designing more efficient catalytic systems. By combining computational predictions with experimental validation, researchers can accelerate the development of new synthetic methodologies. Hybrid models that merge mechanistic DFT modeling with machine learning are emerging as a particularly promising approach for accurately predicting reaction barriers and selectivity, even in situations with limited experimental data. chemrxiv.org
Interdisciplinary Impact and Emerging Applications in Materials and Biological Chemistry
The unique structural and reactive properties of this compound make it a valuable building block not only in traditional organic synthesis but also in interdisciplinary fields such as materials science and biological chemistry.
In materials chemistry , the ability to introduce a vinylsilane moiety with a reactive handle (the iodine atom) opens up possibilities for the synthesis of novel polymers and functional materials. The trimethylsilyl (B98337) group can influence the electronic and physical properties of materials, while the vinyl group provides a site for polymerization or further functionalization. For instance, the incorporation of silicon-containing groups can enhance the thermal stability and alter the optical properties of organic materials. researchgate.net The development of new catalytic methods for the polymerization of silyl-substituted alkenes could lead to the creation of materials with tailored properties for applications in electronics, optics, and beyond. researchgate.net
Q & A
Q. What are the critical safety protocols for handling [(1E)-2-iodoethenyl]trimethylsilane in laboratory settings?
this compound requires stringent safety measures due to its potential reactivity and toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation (https://www.aladdin-e.com ).
- First Aid:
- Inhalation: Immediately move to fresh air; administer oxygen if breathing is labored (https://www.aladdin-e.com ).
- Skin Contact: Remove contaminated clothing, wash with soap and water for 15 minutes, and seek medical attention (https://www.aladdin-e.com ).
- Spill Management: Absorb with inert material (e.g., sand), avoid dust formation, and dispose via hazardous waste channels (https://www.aladdin-e.com ).
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The compound is typically synthesized via palladium-catalyzed hydrosilylation or iodination of vinylsilanes . Methodological considerations:
- Catalyst Selection: Pd(PPh₃)₄ or Pt-based catalysts enable regioselective iodination. Lower catalyst loading (1–2 mol%) minimizes side reactions (https://www.sigmaaldrich.com ).
- Solvent and Temperature: Use THF or DMF at 60–80°C to balance reactivity and stability (https://www.sigmaaldrich.com ).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) ( ).
Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst (Pd) | 1.5 mol% Pd(PPh₃)₄ | 85% → 92% |
| Solvent | Anhydrous THF | 70% → 88% |
| Reaction Time | 12 hours | 75% → 90% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR: Confirm regiochemistry (E/Z) via coupling constants (J = 12–16 Hz for trans-iodoethenyl) and trimethylsilyl peaks (δ 0.1–0.3 ppm) (https://www.cc-dps.com ).
- GC-MS: Detect impurities (e.g., unreacted vinylsilane) with electron ionization (EI) at m/z 254 (M⁺) (https://www.epa.gov ).
- FT-IR: Identify Si-C (1250 cm⁻¹) and C-I (500–600 cm⁻¹) bonds (https://pubs.acs.org ).
Advanced Questions
Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions, and what mechanistic insights exist?
The compound acts as a vinyl iodide synthon in Stille or Suzuki-Miyaura couplings. Mechanistic studies reveal:
- Oxidative Addition: Pd⁰ inserts into the C-I bond, forming a Pd(II) intermediate. Steric effects from the trimethylsilyl group favor β-hydride elimination unless stabilized by bulky ligands (e.g., SPhos) (https://pubs.acs.org ).
- Side Reactions: Competing protodesilylation occurs in protic solvents (e.g., MeOH), necessitating anhydrous conditions (https://www.sigmaaldrich.com ).
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies arise from varying experimental setups:
- Thermolysis Studies: At 100–120°C, homolytic C-I bond cleavage dominates (ΔH‡ = 25–30 kcal/mol), but computational models (DFT) suggest a lower barrier (ΔH‡ = 20 kcal/mol) due to silyl group stabilization (https://leicester.figshare.com ).
- Mitigation Strategies: Use radical scavengers (e.g., TEMPO) to suppress chain reactions and validate decomposition pathways via GC-MS (https://leicester.figshare.com ).
Table 2: Thermal Decomposition Pathways
| Condition | Dominant Pathway | Byproducts Detected |
|---|---|---|
| 100°C, inert atmosphere | C-I cleavage | Trimethylsilane, ethylene |
| 120°C, O₂ presence | Radical oxidation | SiO₂, I₂ |
Q. What methodologies enable stereoselective synthesis using this compound in complex molecule construction?
The compound is pivotal in asymmetric allylic alkylation and cycloadditions :
- Chiral Ligands: Binap or Josiphos ligands induce enantioselectivity (>90% ee) in Pd-catalyzed couplings (https://pubs.acs.org ).
- Diels-Alder Reactions: The electron-withdrawing iodo group enhances dienophile reactivity (k = 0.15 M⁻¹s⁻¹ vs. 0.08 M⁻¹s⁻¹ for non-iodinated analogs) (https://www.researchgate.net ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
